molecular formula C10H16O3 B14457612 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 72447-55-3

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B14457612
CAS No.: 72447-55-3
M. Wt: 184.23 g/mol
InChI Key: XDHKYJMADYAFIJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxabicyclo[222]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo ring system with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminium hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with various molecular targets. The oxabicyclo ring system can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over reactivity and interaction with biological targets is required.

Properties

CAS No.

72447-55-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1,3-dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-9-5-3-7(4-6-9)10(2,13-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

XDHKYJMADYAFIJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)C(O2)(C)C(=O)O

Origin of Product

United States

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